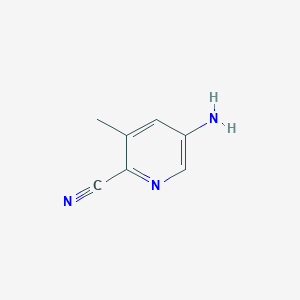

5-Amino-3-methylpyridine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-6(9)4-10-7(5)3-8/h2,4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGVUDGLKVQZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619017 | |

| Record name | 5-Amino-3-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252056-70-5 | |

| Record name | 5-Amino-3-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Amino-3-methylpyridine-2-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Amino-3-methylpyridine-2-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The proposed synthesis is a multi-step process commencing from commercially available 2-chloro-3-methylpyridine. This document outlines detailed experimental methodologies for each key transformation, presents quantitative data in a structured format, and includes graphical representations of the synthetic route.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step sequence involving nitration, cyanation, and subsequent reduction of the nitro group. This pathway is designed to regioselectively introduce the required functional groups onto the pyridine ring.

Caption: Proposed synthesis pathway for this compound.

Step 1: Nitration of 2-Chloro-3-methylpyridine

The initial step involves the regioselective nitration of 2-chloro-3-methylpyridine to introduce a nitro group at the 5-position. The directing effects of the existing chloro and methyl substituents favor this outcome.

Experimental Protocol

Method: Classical Nitration with Mixed Acid

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Procedure: a. To the flask, add concentrated sulfuric acid (5-10 molar equivalents relative to the starting material). b. Cool the acid to 0-5 °C in an ice-salt bath. c. Slowly add 2-chloro-3-methylpyridine (1.0 eq.) to the stirred sulfuric acid, maintaining the temperature below 10 °C.[1] d. Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq.) to concentrated sulfuric acid (2-3 eq.) in a separate flask, pre-cooled to 0 °C.[1] e. Add the nitrating mixture dropwise to the solution of the pyridine derivative over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.[1] f. After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. g. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. h. Neutralize the resulting solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until a pH of 7-8 is reached. i. The product, 2-chloro-3-methyl-5-nitropyridine, will precipitate as a solid. j. Collect the solid by filtration, wash with cold water, and dry under vacuum.

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-3-methylpyridine | [1] |

| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [1] |

| Temperature | 0-15 °C | [1] |

| Reaction Time | 4-6 hours | [1] |

| Expected Product | 2-Chloro-3-methyl-5-nitropyridine | [1] |

Step 2: Cyanation of 2-Chloro-3-methyl-5-nitropyridine

The chloro group at the 2-position is subsequently displaced by a cyanide group. A palladium-catalyzed cyanation reaction is a highly effective method for this transformation.

Experimental Protocol

Method: Palladium-Catalyzed Cyanation

-

Apparatus: A Schlenk flask or a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.

-

Procedure: a. To the flask, add 2-chloro-3-methyl-5-nitropyridine (1.0 eq.), zinc cyanide (Zn(CN)₂) (0.6-1.2 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%). b. Add an anhydrous, degassed solvent such as N,N-dimethylformamide (DMF). c. Purge the flask with nitrogen or argon for 15-20 minutes. d. Heat the reaction mixture to 100-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1] e. After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst. f. Wash the filtrate with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to yield 5-Nitro-3-methylpyridine-2-carbonitrile.

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-3-methyl-5-nitropyridine | [1] |

| Reagents | Zn(CN)₂, Pd(PPh₃)₄ | |

| Solvent | DMF | [1] |

| Temperature | 100-140 °C | [1] |

| Reaction Time | 12-24 hours | [1] |

| Expected Product | 5-Nitro-3-methylpyridine-2-carbonitrile |

Step 3: Reduction of 5-Nitro-3-methylpyridine-2-carbonitrile

The final step is the reduction of the nitro group to an amine. This can be achieved using various methods, with catalytic hydrogenation being a clean and efficient option that is generally compatible with the nitrile functionality. Alternatively, metal-acid systems can be employed.

Experimental Protocol

Method A: Catalytic Hydrogenation

-

Apparatus: A hydrogenation vessel (e.g., Parr shaker) or a two-necked round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon.

-

Procedure: a. To the reaction vessel, add 5-Nitro-3-methylpyridine-2-carbonitrile (1.0 eq.) and a suitable solvent such as ethanol or methanol. b. Add palladium on activated carbon (Pd/C, 5-10 wt. %, 1-5 mol% Pd) to the solution.[1] c. Seal the vessel and purge it with nitrogen, followed by hydrogen gas. d. Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) or maintain a positive pressure with a hydrogen balloon.[1] e. Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS). f. Carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent. g. Concentrate the filtrate under reduced pressure to obtain the crude product. h. Purify by recrystallization or silica gel column chromatography to yield this compound.

Method B: Reduction with Iron in Acidic Media

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Procedure: a. To a stirred suspension of iron powder (Fe, 3-5 eq.) in a mixture of ethanol and water, add a catalytic amount of hydrochloric acid (HCl) or acetic acid. b. Heat the mixture to reflux. c. Add a solution of 5-Nitro-3-methylpyridine-2-carbonitrile (1.0 eq.) in ethanol dropwise to the refluxing mixture. d. Continue to heat at reflux for 2-4 hours or until the reaction is complete. e. Cool the reaction mixture to room temperature and filter through celite to remove the iron salts. f. Concentrate the filtrate, and then basify with a solution of sodium bicarbonate or sodium hydroxide. g. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). h. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the desired product.

| Parameter | Method A: Catalytic Hydrogenation | Method B: Iron/Acid | Reference |

| Starting Material | 5-Nitro-3-methylpyridine-2-carbonitrile | 5-Nitro-3-methylpyridine-2-carbonitrile | |

| Reagents | H₂, Pd/C | Fe, HCl (or AcOH) | [1] |

| Solvent | Ethanol or Methanol | Ethanol/Water | [1] |

| Temperature | Room Temperature | Reflux | [1] |

| Pressure | 1-4 atm | Atmospheric | [1] |

| Expected Product | This compound | This compound |

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the synthesis from the starting material to the final product, highlighting the key transformations.

Caption: Logical workflow for the synthesis of this compound.

This guide provides a robust and logical pathway for the synthesis of this compound. The experimental conditions are based on well-established chemical transformations and can be adapted and optimized for specific laboratory settings. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to 5-Amino-3-methylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 5-Amino-3-methylpyridine-2-carbonitrile. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Physicochemical Properties

Quantitative data for this compound and its isomers are summarized below. While experimental data for the target compound is limited, predicted values and data from structurally similar molecules offer valuable insights.

| Property | This compound | 2-Amino-3-methyl-5-cyanopyridine | 6-Amino-2-methylpyridine-3-carbonitrile | 3-Amino-2-cyano-5-methylpyridine |

| Molecular Formula | C₇H₇N₃ | C₇H₇N₃ | C₇H₇N₃ | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol |

| Melting Point (°C) | No data available | 196 - 204 | 160.0 - 170.0 | 154 |

| Boiling Point (°C) | 370.3 ± 42.0 (Predicted) | No data available | No data available | No data available |

| pKa | 0.91 ± 0.20 (Predicted) | No data available | No data available | No data available |

| logP | No data available | No data available | No data available | No data available |

| Solubility | No data available | No data available | No data available | No data available |

Synthesis and Experimental Protocols

Caption: A potential multi-step synthesis workflow for this compound.

Detailed Methodologies (Adapted from Analogous Syntheses)

Step 1: Nitration of 2-Chloro-3-methylpyridine

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Procedure: a. To the flask, add concentrated sulfuric acid (5-10 molar equivalents relative to the starting material). b. Cool the acid to 0-5 °C in an ice-salt bath. c. Slowly add 2-chloro-3-methylpyridine (1.0 eq.) to the stirred sulfuric acid, maintaining the temperature below 10 °C. d. Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq.) to concentrated sulfuric acid (2-3 eq.) in a separate flask, pre-cooled to 0 °C. e. Add the nitrating mixture dropwise to the solution

An In-depth Technical Guide to 5-Amino-3-methylpyridine-2-carbonitrile (CAS 252056-70-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity and detailed experimental properties of 5-Amino-3-methylpyridine-2-carbonitrile (CAS 252056-70-5) is limited. This guide consolidates available data and provides informed estimations based on analogous compounds to serve as a resource for research and development.

Core Compound Identification and Properties

This compound is a substituted aminopyridine, a class of heterocyclic compounds recognized for its versatile role as a scaffold in medicinal chemistry. The presence of amino, methyl, and cyano functional groups on the pyridine ring offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 252056-70-5 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₇N₃ | [] |

| Molecular Weight | 133.15 g/mol | [] |

| Canonical SMILES | CC1=CC(=CN=C1C#N)N | [] |

| InChI Key | MXGVUDGLKVQZPB-UHFFFAOYSA-N | [] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Likely a solid at room temperature | Inferred |

Synthesis and Experimental Protocols

While a specific synthetic protocol for this compound is not detailed in the available literature, a highly analogous procedure for the synthesis of its positional isomer, 3-Amino-5-methylpyridine-2-carbonitrile, suggests a viable synthetic route. This would likely involve the cyanation of a corresponding 2-halopyridine precursor. A proposed synthetic workflow is outlined below.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of a positional isomer and should be optimized for the target compound.

Objective: To synthesize this compound from a 2-halo-3-methyl-5-aminopyridine precursor.

Materials:

-

2-Chloro-3-methyl-5-aminopyridine (or other 2-halo equivalent)

-

Zinc cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Petroleum ether

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a reaction vessel equipped for inert atmosphere conditions, dissolve 2-chloro-3-methyl-5-aminopyridine (1.0 eq.) in anhydrous DMF.

-

Add zinc cyanide (1.0 eq.) to the solution.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture.

-

Heat the mixture to approximately 100-120 °C and maintain stirring under an inert atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in petroleum ether as the eluent, to yield the final product.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following hazard information is inferred from analogous aminopyridine carbonitrile compounds.

Table 2: Inferred Hazard Profile

| Hazard Class | GHS Hazard Statement (Inferred) | Precautionary Statements (Inferred) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | P280, P302+P352, P312, P362+P364 |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | P261, P271, P304+P340, P312 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Potential Applications in Drug Development

While no specific biological targets or therapeutic applications have been documented for this compound, the aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry. Compounds containing this core have been investigated for a wide range of biological activities. For instance, a positional isomer, 3-Amino-5-methylpyridine-2-carbonitrile, has been utilized in the synthesis of chemokine receptor 9 (CCR9) antagonists, which have potential applications in treating inflammatory bowel disease.

The general workflow for investigating a novel compound like this compound in a drug discovery context is illustrated below.

Caption: General workflow for the progression of a novel compound in drug discovery.

Conclusion

This compound represents a chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. While current publicly available data is sparse, its structural similarity to other biologically active aminopyridines suggests it could serve as a valuable building block for the synthesis of novel compounds with therapeutic potential. Further research is warranted to elucidate its physicochemical properties, develop optimized synthetic routes, and investigate its biological activity profile. This would be the first step in determining if this compound or its derivatives could be candidates for future drug development programs.

References

Spectroscopic Analysis of 5-Amino-3-methylpyridine-2-carbonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure

IUPAC Name: 5-Amino-3-methylpyridine-2-carbonitrile Molecular Formula: C₇H₇N₃ Molecular Weight: 133.15 g/mol CAS Number: 252056-70-5

Data Presentation

Quantitative spectroscopic data for this compound is not available in the referenced search results. The following tables are provided as templates for the presentation of such data once it is experimentally obtained.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available | H-4 | |||

| Data not available | H-6 | |||

| Data not available | -NH₂ | |||

| Data not available | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C2 |

| Data not available | C3 |

| Data not available | C4 |

| Data not available | C5 |

| Data not available | C6 |

| Data not available | -CN |

| Data not available | -CH₃ |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | N-H stretch (amine) | |

| Data not available | C-H stretch (aromatic) | |

| Data not available | C-H stretch (aliphatic) | |

| Data not available | C≡N stretch (nitrile) | |

| Data not available | C=C, C=N stretch (pyridine ring) | |

| Data not available | N-H bend (amine) | |

| Data not available | C-H bend (aromatic) | |

| Data not available | C-H bend (aliphatic) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| Data not available | [M]⁺ | |

| Data not available | Fragment ions |

Experimental Protocols

The following sections detail the standard experimental methodologies for acquiring NMR, IR, and MS spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, is used.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired by applying a radiofrequency pulse and recording the free induction decay (FID). Standard parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Due to the low natural abundance of ¹³C, more scans are required. Proton decoupling is typically used to simplify the spectrum and enhance the signal.

-

-

Data Processing: The raw FID data is subjected to Fourier transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.

-

Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: An appropriate ionization technique is chosen. For a relatively small and stable organic molecule, Electron Ionization (EI) is a common choice, which provides detailed fragmentation information. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative ion abundance against the m/z ratio.

Visualization

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The Chemical Versatility of 5-Amino-3-methylpyridine-2-carbonitrile: A Technical Guide for Researchers

An In-depth Exploration of the Synthetic Potential of a Key Heterocyclic Building Block

For Immediate Release

Shanghai, China – December 29, 2025 – 5-Amino-3-methylpyridine-2-carbonitrile, a multifaceted heterocyclic compound, is a valuable building block for the synthesis of a wide array of complex molecular architectures, particularly in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of its chemical reactivity, offering insights into the synthetic transformations of its constituent functional groups: the aromatic amino group, the cyano group, and the pyridine ring. This document is intended to serve as a foundational resource for researchers, chemists, and professionals in drug discovery and development.

Core Reactivity and Synthetic Utility

This compound, identified by its CAS number 252056-70-5, possesses a unique arrangement of functional groups that allows for a diverse range of chemical modifications. The electron-donating amino group and the electron-withdrawing cyano group, in conjunction with the inherent reactivity of the pyridine nucleus, make it a versatile precursor for the synthesis of novel heterocyclic systems and pharmaceutical intermediates. A related isomer, 3-Amino-5-methylpyridine-2-carbonitrile, is a known reactant in the preparation of chemokine receptor 9 (CCR9) antagonists, which are under investigation for the treatment of inflammatory bowel disease, highlighting the potential of this class of compounds in drug discovery.[1]

Reactions of the Amino Group

The primary amino group at the 5-position is a key site for a variety of chemical transformations, including diazotization, acylation, and alkylation, opening avenues for further functionalization.

Diazotization: Aromatic primary amines readily undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite in an acidic medium). The resulting diazonium salt is a versatile intermediate that can be subjected to a range of Sandmeyer and related reactions to introduce a variety of substituents, such as halides, hydroxyl, and cyano groups. While specific protocols for this compound are not extensively documented, general procedures for the diazotization of aminopyridines are well-established. A common application of this reaction is hydrodediazoniation, the replacement of the amino group with hydrogen, which can be a useful defunctionalization step in a multi-step synthesis.[2]

Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides. These reactions are fundamental in modifying the electronic properties of the molecule and are often employed in the synthesis of biologically active compounds.

Reactions of the Cyano Group

The cyano group is a versatile functional handle that can undergo hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. For instance, the hydrolysis of nicotinonitrile to nicotinic acid is a key step in the industrial production of niacin (Vitamin B3).[3]

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This transformation is valuable for introducing a flexible linker in drug candidates.

Ritter Reaction: In the presence of a strong acid, nitriles can react with carbocation precursors (e.g., tertiary alcohols or alkenes) in a Ritter reaction to form N-substituted amides.[4] This reaction provides a direct method for the introduction of an amide functionality.

Reactions Involving the Pyridine Ring and Cyclocondensation

The combination of the amino and cyano groups in an ortho-like disposition on the pyridine ring makes this compound an excellent substrate for cyclocondensation reactions, leading to the formation of fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry due to the prevalence of such scaffolds in biologically active molecules.

Synthesis of Fused Pyrimidines: Aminonitriles are common precursors for the synthesis of fused pyrimidine rings. For example, multicomponent reactions involving aldehydes, malononitrile, and amidines are used to produce 4-amino-5-pyrimidinecarbonitriles.[5] Similarly, this compound is expected to react with various reagents to form pyridopyrimidine derivatives.

Synthesis of Fused Thiophenes (Gewald Reaction): While the classical Gewald reaction involves an active methylene nitrile, elemental sulfur, and a ketone or aldehyde, aminonitriles can also be utilized in the synthesis of thieno-fused systems. The reaction of 2-amino-4,5-dihydrothiophene-3-carbonitriles in Mannich-type reactions to form hexahydrothieno[2,3-d]pyrimidines demonstrates the utility of aminonitriles in building complex heterocyclic systems.[6]

Quantitative Data

While specific quantitative data for the reactivity of this compound is limited in the public domain, the following table provides representative yields for analogous reactions found in the literature for related aminopyridine carbonitrile derivatives. This data can serve as a benchmark for estimating the expected efficiency of similar transformations with the target molecule.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Cyanation | 2-chloro-5-methylpyridin-3-amine | Zn(CN)2, Pd(PPh3)4, DMF, 105 °C, 20h | 3-amino-5-methylpyridine-2-carbonitrile | 65 | [1] |

| Bromination | 2-aminopyridine | Br2, Acetic Acid | 2-amino-5-bromopyridine | 62-67 | [7] |

| Nitration | 2-amino-5-bromopyridine | 95% HNO3, H2SO4, 0-60 °C | 2-amino-5-bromo-3-nitropyridine | Not specified | [7] |

| Reduction of Nitro Group | 2-amino-5-bromo-3-nitropyridine | Reduced Iron, EtOH, H2O, HCl | 2,3-diamino-5-bromopyridine | Not specified | [7] |

| Debromination | 2,3-diamino-5-bromopyridine | H2, 5% Pd/SrCO3, NaOH solution | 2,3-diaminopyridine | Not specified | [7] |

Experimental Protocols

General Procedure for Diazotization and Sandmeyer Reaction (Hypothetical for this compound):

-

Dissolve this compound in an aqueous solution of a strong acid (e.g., HBr or HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO2) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for a short period.

-

For a Sandmeyer reaction, add a solution of the appropriate copper(I) salt (e.g., CuBr, CuCl, or CuCN) to the diazonium salt solution and warm to the required temperature to facilitate the substitution.

-

Isolate the product by extraction and purify by chromatography or recrystallization.

General Procedure for Cyclocondensation to form a Fused Pyrimidine Ring (Hypothetical for this compound):

-

To a solution of this compound in a suitable solvent (e.g., ethanol, DMF), add the desired coreactant (e.g., a B-dicarbonyl compound, an orthoformate, or a related synthon).

-

Add a catalytic amount of an acid or base, if required, to promote the reaction.

-

Heat the reaction mixture to reflux for a period determined by reaction monitoring (e.g., by TLC or LC-MS).

-

Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.

-

Purify the product by recrystallization or column chromatography.

Visualizing Reactivity

The following diagrams, generated using the DOT language, illustrate the key reactive sites and potential synthetic pathways of this compound.

Conclusion

This compound is a promising and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential biological activity. While specific, detailed reactivity studies on this particular isomer are not extensively reported, its chemical behavior can be confidently predicted based on the well-established chemistry of its constituent functional groups. This guide provides a foundational understanding of its synthetic potential, offering researchers a starting point for the design and execution of novel synthetic routes in their pursuit of new chemical entities. Further experimental investigation into the specific reaction conditions and quantitative outcomes for this molecule will undoubtedly expand its utility and application in the scientific community.

References

- 1. 3-Amino-5-methylpyridine-2-carbonitrile | 1001635-30-8 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 5-Amino-3-methylpyridine-2-carbonitrile: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocyclic motif. Within this class, aminopyridine-2-carbonitriles represent a privileged structural framework due to their versatile biological activities. This technical guide focuses on the synthesis, biological evaluation, and structure-activity relationships of 5-Amino-3-methylpyridine-2-carbonitrile and its structural analogs and derivatives. We provide a comprehensive overview of their potential as anticancer and antimicrobial agents, with a particular focus on their mechanism of action as kinase inhibitors. Detailed experimental protocols for synthesis and biological assays are included to facilitate further research and development in this promising area of drug discovery.

Introduction

Pyridine and its derivatives are of immense interest in medicinal chemistry due to their presence in numerous natural products and synthetic compounds with a wide range of biological activities. The electronic properties and ability of the pyridine ring to participate in various interactions make it an attractive scaffold for the design of novel therapeutic agents. The aminopyridine-2-carbonitrile core, in particular, has been identified as a key pharmacophore in compounds exhibiting anticancer, antimicrobial, and other therapeutic properties.

This guide specifically explores the chemical space around this compound, a molecule with the potential for further derivatization to optimize its biological activity. We will delve into the synthesis of its analogs, present their biological data in a structured format, and provide detailed experimental methodologies to aid researchers in this field.

Synthesis of this compound and its Analogs

The synthesis of substituted aminopyridine-2-carbonitriles can be achieved through various synthetic routes. A common strategy involves the construction of the pyridine ring through multi-component reactions or the modification of a pre-existing pyridine scaffold.

Synthesis of 2-amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitrile Derivatives

A one-pot multicomponent condensation reaction is a highly efficient method for the synthesis of functionalized pyridines.

-

Reaction Scheme:

General synthesis of 2-amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitriles. -

Experimental Protocol: A mixture of an appropriate arylidine (0.06 mol), a primary amine (e.g., ethylamine, aniline) (0.069 mol), and anhydrous zinc chloride (0.09 mol) in dry ethanol (20 mL) is stirred at 80°C for 5 hours. The resulting precipitate is filtered and recrystallized from ethanol and then methanol to yield the final product.[1]

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of aminopyridine-2-carbonitrile have demonstrated significant potential as both anticancer and antimicrobial agents. The nature and position of substituents on the pyridine ring play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of aminopyridine-2-carbonitrile derivatives against various cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of key protein kinases involved in cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

3.1.1. VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.

-

Signaling Pathway:

3.1.2. Cytotoxicity Data

The cytotoxic effects of various aminopyridine-2-carbonitrile analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Compound ID Substitution Pattern Cancer Cell Line IC50 (µM) Reference S1 2-amino-4-phenyl-6-(ethylamino)-pyridine-3,5-dicarbonitrile PC3 (Prostate) 0.45 [1] MDA-MB-231 (Breast) 28.2 [1] S2 2-amino-4-phenyl-6-(cyclohexylamino)-pyridine-3,5-dicarbonitrile PC3 (Prostate) 0.85 [1] S3 2-amino-4-phenyl-6-amino-pyridine-3,5-dicarbonitrile PC3 (Prostate) 0.1 [1] MDA-MB-231 (Breast) 69.2 [1] S4 2-amino-4-phenyl-6-(phenylamino)-pyridine-3,5-dicarbonitrile PC3 (Prostate) 0.56 [1] MDA-MB-231 (Breast) 81.3 [1]

Antimicrobial Activity

Substituted aminopyridine carbonitriles have also been investigated for their antimicrobial properties. The minimal inhibitory concentration (MIC) is a key parameter to quantify their efficacy against various bacterial and fungal strains.

Compound Class Test Organism MIC (µg/mL) Substituted aminopyridines Bacillus subtilis 12.5 - 25 Staphylococcus aureus 25 - 50 Escherichia coli 50 - 100 Candida albicans >100

Note: The table provides a general range of MIC values observed for various aminopyridine derivatives. Specific data for this compound and its direct analogs is limited in the public domain.

Experimental Protocols

To facilitate further research, detailed protocols for key biological assays are provided below.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Workflow:

Workflow for the MTT cytotoxicity assay.

-

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

[2] 2. Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

[2] 3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

[2] 4. Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

[2] 5. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimal Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Protocol:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and make serial two-fold dilutions in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

[3]

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

-

Protocol:

-

Reaction Mixture Preparation: Prepare a master mixture containing kinase buffer, ATP, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

-

Plate Setup: Add the master mixture to the wells of a 96-well plate. Add the test compound at various concentrations to the test wells and a vehicle control to the positive control wells.

-

Enzyme Addition: Add recombinant human VEGFR-2 enzyme to all wells except the blank.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the amount of ATP consumed or the amount of phosphorylated substrate using a suitable detection reagent (e.g., a luminescence-based ATP detection reagent or a phospho-specific antibody).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a promising class of compounds with potential applications in cancer and infectious disease therapy. The available data, primarily from related structural analogs, suggests that these compounds can exhibit potent biological activity. The inhibition of key signaling pathways, such as the VEGFR-2 pathway, provides a clear rationale for their anticancer effects.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. This will enable a more detailed elucidation of the structure-activity relationships and the identification of lead compounds with optimized potency and selectivity. Further investigation into their mechanism of action and in vivo efficacy will be crucial for their translation into clinical candidates. The detailed protocols provided in this guide aim to facilitate these future research endeavors.

References

A Technical Guide to the Biological Activity of Substituted Aminopyridine Carbonitriles

Abstract

Substituted aminopyridine carbonitriles represent a class of heterocyclic compounds with significant therapeutic potential, demonstrated by their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological evaluation of these compounds. It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource on their anticancer, antimicrobial, kinase inhibitory, and neurological activities. The guide summarizes quantitative data in structured tables for comparative analysis, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex signaling pathways and experimental workflows. The versatility of the aminopyridine carbonitrile scaffold makes it a privileged structure in medicinal chemistry, with ongoing research continuing to uncover new therapeutic applications.[1][2][3][4]

Introduction

The pyridine skeleton is a fundamental structural motif in numerous natural products and pharmaceutical agents.[1] Among its derivatives, aminopyridine carbonitriles have garnered substantial attention due to their chemical tractability and diverse pharmacological profiles.[2][3] These compounds serve as excellent scaffolds in drug discovery, capable of interacting with a wide array of biological targets, including enzymes and receptors, leading to activities such as anticancer, antimicrobial, anti-inflammatory, and kinase inhibition.[3][5][6] The presence of amino and carbonitrile functional groups on the pyridine ring allows for extensive chemical modification, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties. This guide aims to synthesize the current knowledge on substituted aminopyridine carbonitriles, focusing on their biological activities, the experimental methods used for their evaluation, and the underlying molecular mechanisms.

Synthesis Strategies

The synthesis of substituted aminopyridine carbonitriles is often achieved through efficient and versatile multicomponent reactions. A common and attractive method involves the condensation of malononitrile, various aldehydes, and thiols, which allows for the introduction of diverse functional groups onto the pyridine ring in a single step.[1] Another well-established approach is the one-pot reaction of enaminones with malononitrile and substituted amines under solvent-free conditions, providing easy access to a variety of 2-amino-3-cyanopyridine derivatives.[5][7]

Caption: Generalized workflow for multicomponent synthesis.

Key Biological Activities and Mechanisms of Action

Kinase Inhibition

The aminopyridine scaffold is an effective pharmacophore for kinase inhibitors, largely because it can mimic the adenine ring of ATP, enabling it to competitively bind to the ATP-binding pocket of various kinases.[6] This competitive inhibition blocks the phosphorylation of substrate proteins, thereby disrupting cellular signaling pathways crucial for cell proliferation and survival.

Caption: ATP-competitive binding mechanism of kinase inhibitors.

Derivatives have shown potent activity against several key kinases:

-

JAK2 Kinase: 6-aminopyrazolyl-pyridine-3-carbonitriles have been identified as Janus Kinase 2 (JAK2) inhibitors, which are crucial in cytokine signaling pathways implicated in myeloproliferative disorders.[8]

-

Src Kinase: 4-anilino-7-pyridyl-3-quinolinecarbonitriles were developed as inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cancer cell proliferation, survival, and metastasis.[9]

-

CDK/HDAC Dual Inhibition: Novel aminopyridine derivatives have been discovered that dually inhibit cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), a synergistic approach to enhance antitumor effects.[10]

-

HIV-1 Integrase: Certain 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles exhibit inhibitory activity against HIV-1 integrase, an essential enzyme for viral replication.[1]

Anticancer Activity

The anticancer properties of aminopyridine carbonitriles are often linked to their kinase inhibitory functions but also extend to other mechanisms.[11][12] They have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), ovarian (A2780), and liver (HepG2) cancer cells.[11][12][13][14] Some compounds have shown efficacy even in cisplatin-resistant cell lines, suggesting their potential to overcome drug resistance.[3]

Antimicrobial Activity

Aminopyridine carbonitriles exhibit a broad spectrum of antimicrobial activity.[4]

-

Antibacterial: High activity has been observed against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[5][7] Certain derivatives also show efficacy against Gram-negative bacteria like Escherichia coli and Salmonella typhi.[1]

-

Antitubercular: Piperidinothiosemicarbazone derivatives of aminopyridine carbonitriles have displayed significant activity against both standard and resistant strains of Mycobacterium tuberculosis.[15]

Neurological Activity

The parent compound 4-aminopyridine (4-AP) is a well-known potassium (K+) channel blocker.[16][17] In demyelinating neurological diseases like multiple sclerosis, K+ channels become exposed on the axonal membrane, leading to current leakage and impaired nerve impulse conduction.[17] By blocking these exposed channels, 4-AP enhances signal transduction along demyelinated axons, providing symptomatic relief.[17] This mechanism of action is distinct from the activities of more complex substituted derivatives but highlights the inherent neurological potential of the aminopyridine core.

Caption: 4-Aminopyridine restores nerve conduction by blocking K+ channels.

Quantitative Biological Data

The biological activities of various substituted aminopyridine carbonitriles are summarized below.

Table 1: Kinase and Enzyme Inhibition Data

| Compound Class | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| 2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile | HIV-1 Integrase | 4 µM | [1] |

| 6-Aminopyrazolyl-pyridine-3-carbonitriles | JAK2 Kinase | Potent Inhibition | [8] |

| Aminopyridine-based derivative (8e) | CDK9 | 88.4 nM | [10] |

| Aminopyridine-based derivative (8e) | HDAC1 | 168.9 nM | [10] |

| Aminopyrimidine-based derivative (9e) | FLT3 | 30.4 nM | [10] |

| Aminopyrimidine-based derivative (9e) | HDAC1 | 52.4 nM |[10] |

Table 2: Anticancer Activity Data

| Compound Class | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine (7a, 7d) | NCI-H460 (Lung) | > Doxorubicin | [13] |

| Pyrido[2,3-d]pyrimidine (7a, 7d) | HepG2 (Liver) | > Doxorubicin | [13] |

| Pyrido[2,3-d]pyrimidine (7a, 7d) | HCT-116 (Colon) | > Doxorubicin | [13] |

| Amino acid conjugates of aminopyridine | A2780 (Ovarian) | Significant | [14] |

| Amino acid conjugates of aminopyridine | A2780CISR (Resistant) | Significant |[14] |

Table 3: Antimicrobial Activity Data

| Compound Class/Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pentasubstituted pyridine (IV) | Escherichia coli | 62.5 | [1] |

| Pentasubstituted pyridine (IV) | Salmonella typhi | 100 | [1] |

| 2-Aminopyridine derivative (2c) | S. aureus | 0.039 | [5] |

| 2-Aminopyridine derivative (2c) | B. subtilis | 0.039 | [5] |

| Piperidinothiosemicarbazone (14) | M. tuberculosis (Standard) | 2 | [15] |

| Piperidinothiosemicarbazone (14) | M. tuberculosis (Resistant) | 4 |[15] |

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a common method for measuring kinase activity and inhibition in a high-throughput format.[6]

Principle: The Homogeneous Time-Resolved Fluorescence (HTRF) assay is based on Fluorescence Resonance Energy Transfer (FRET). A biotinylated substrate is phosphorylated by the kinase. A europium-labeled anti-phospho-specific antibody (donor) and a streptavidin-linked acceptor fluorophore are added. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the donor and acceptor into proximity, generating a FRET signal that is proportional to kinase activity.

Protocol:

-

Prepare a reaction mixture containing the target kinase, a biotinylated substrate peptide, and the test aminopyridine carbonitrile compound (or DMSO as a control) in a suitable kinase buffer.

-

Dispense the mixture into a low-volume 384-well plate.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing EDTA, a europium cryptate-labeled anti-phospho-specific antibody, and an XL665-labeled streptavidin.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring emission at both 620 nm (donor) and 665 nm (acceptor).

-

Calculate the ratio of acceptor/donor signals and determine the percent inhibition for each compound concentration to calculate the IC50 value.

References

- 1. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]

- 14. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-3-methylpyridine-2-carbonitrile: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-3-methylpyridine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document leverages information on closely related isomers and analogous structures to present a thorough analysis. The guide covers its physicochemical properties, a proposed synthesis protocol, and explores its potential applications in drug discovery, particularly in the context of kinase inhibition. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel pyridine-based compounds.

Introduction

This compound (CAS No: 252056-70-5) is a substituted aminopyridine that holds potential as a scaffold in the development of therapeutic agents. The aminopyridine moiety is a well-established pharmacophore found in numerous biologically active compounds. The presence of a nitrile group and a methyl group on the pyridine ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for combinatorial chemistry and targeted drug design. While specific research on this compound is scarce, the broader class of aminopyridine carbonitriles has been investigated for various therapeutic targets.

Physicochemical Properties

| Property | Value (this compound) | Comparative Value (3-Amino-5-methylpyridine-2-carbonitrile)[1] |

| Molecular Formula | C₇H₇N₃ | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol | 133.15 g/mol |

| CAS Number | 252056-70-5 | 1001635-30-8 |

| Appearance | Likely a solid | White solid |

| Melting Point | Not available | 154 °C |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Not available |

Discovery and History

The specific discovery and detailed historical account of this compound are not well-documented in peer-reviewed scientific literature. It is plausible that this compound was first synthesized and cataloged as part of a larger library of compounds in a patent application focused on novel heterocyclic scaffolds for drug discovery. The exploration of substituted aminopyridines as potential therapeutic agents has been a longstanding effort in medicinal chemistry, and this compound likely emerged from such research programs.

Synthesis and Experimental Protocols

While a specific, validated experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be devised based on established organic chemistry principles and published procedures for structurally related compounds. A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a suitable aminopyridine precursor.

A logical synthetic approach would be the cyanation of a halogenated aminomethylpyridine. Below is a proposed experimental protocol based on the synthesis of the isomeric compound, 3-Amino-5-methylpyridine-2-carbonitrile.[1]

Proposed Synthesis of this compound

Detailed Experimental Protocol (Inferred):

-

Reaction Setup: In a 20 mL reaction vial, dissolve 1.0 g (approximately 7 mmol, 1 eq.) of 2-chloro-3-methyl-5-aminopyridine in 15 mL of anhydrous N,N-dimethylformamide (DMF).

-

Addition of Reagents: To the solution, add 821 mg (approximately 7 mmol, 1 equiv) of zinc cyanide (Zn(CN)₂). Degas the reaction mixture with argon for 10 minutes. Subsequently, add 405 mg (approximately 0.35 mmol, 0.05 eq.) of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Reaction Conditions: Heat the reaction mixture to 105 °C and stir at this temperature for 20 hours under an argon atmosphere.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of diatomaceous earth. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the final product, this compound.

Quantitative Data (Comparative)

As experimental spectral data for this compound is not publicly available, the data for its isomer, 3-Amino-5-methylpyridine-2-carbonitrile , is provided below for comparative purposes.[1]

| Spectral Data Type | Values for 3-Amino-5-methylpyridine-2-carbonitrile |

| Infrared (IR) ν (cm⁻¹) | 3404, 2216, 1600, 1465, 1339, 1230, 858, 739 |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 2.34 (s, 3H, CH₃), 4.37 (br s, 2H, NH₂), 6.93 (d, 1H, J = 2.4 Hz, Harom), 7.93 (d, 1H, J = 2.4 Hz, Harom) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 28.7 (CH₃), 114.9 (CH), 116.3 (CN), 122.6 (CH), 138.6 (Cq), 142.2 (CH), 146.3 (Cq) |

Applications in Drug Discovery and Development

While there are no specific studies detailing the biological activity of this compound, the broader class of aminopyridine carbonitriles has shown significant promise in medicinal chemistry.

Potential as Kinase Inhibitors

Many substituted pyridine and pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases such as cancer. For instance, novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis.

Scaffold for Novel Therapeutics

The structural features of this compound make it a versatile scaffold for the synthesis of more complex molecules. The amino group can be readily functionalized to introduce various side chains, allowing for the exploration of structure-activity relationships (SAR). The nitrile group can also be transformed into other functional groups, further expanding the chemical space that can be accessed from this starting material.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with potential applications in drug discovery and development. While a detailed historical and experimental profile of this specific compound is lacking in the public domain, this guide provides a comprehensive overview based on available data for closely related structures. The proposed synthesis and the discussion of its potential as a kinase inhibitor scaffold offer a solid foundation for researchers to initiate further investigation into this and related aminopyridine derivatives. Future studies are warranted to elucidate the precise biological activities and therapeutic potential of this compound.

References

Safety and Handling of 5-Amino-3-methylpyridine-2-carbonitrile in the Laboratory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for the safe handling of 5-Amino-3-methylpyridine-2-carbonitrile in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound (CAS No. 252056-70-5) was not publicly available at the time of writing. The information herein is compiled from data on structurally similar compounds and general principles of chemical safety. It is imperative that users of this compound conduct their own risk assessments and adhere to all institutional and regulatory safety protocols.

Introduction

This compound is a substituted aminopyridine derivative. Compounds of this class are common intermediates in medicinal chemistry and drug development. The presence of an amino group, a nitrile group, and a pyridine ring suggests that this compound may exhibit biological activity and requires careful handling to minimize exposure and ensure laboratory safety. This guide provides a summary of the potential hazards, recommended handling procedures, and emergency protocols based on available data for analogous compounds.

Hazard Identification and Classification

While specific quantitative toxicological data for this compound is not available, an analysis of closely related aminopyridine carbonitriles allows for an extrapolated hazard assessment. The primary hazards are anticipated to be related to acute toxicity, skin and eye irritation, and potential respiratory irritation.

GHS Classification (Predicted)

The following GHS classification is predicted based on data from structurally similar compounds such as 2-Amino-5-methylpyridine-3-carbonitrile and 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.[1][2]

Table 1: Predicted GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Hazard Summary

-

Oral Toxicity: Expected to be toxic or harmful if ingested.

-

Dermal Toxicity: Expected to be toxic or harmful if it comes into contact with the skin.

-

Inhalation Toxicity: Dust or aerosols may be harmful if inhaled.

-

Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.

-

Respiratory Irritation: May cause irritation to the respiratory tract.

Physical and Chemical Properties

The following table summarizes the known and predicted physical and chemical properties of this compound.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 252056-70-5 | [3][] |

| Molecular Formula | C₇H₇N₃ | [3][] |

| Molecular Weight | 133.15 g/mol | [3][] |

| Appearance | Solid (predicted) | - |

| Stability | Stable under normal laboratory conditions. | [5] |

Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | - Nitrile or neoprene gloves (inspect for tears before use). - A lab coat or chemical-resistant apron. |

| Respiratory Protection | - Use in a well-ventilated area, preferably a chemical fume hood. - If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

Safe Handling Practices

-

Work in a well-ventilated area, such as a chemical fume hood.

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

-

Store in a tightly sealed container.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the synthesis of a related compound, 3-Amino-5-methylpyridine-2-carbonitrile, provides a relevant example of handling procedures in a synthetic chemistry context.[6]

Example Synthetic Protocol: Cyanation of a Halopyridine (Adapted)

This protocol is for illustrative purposes and should be adapted based on a specific reaction and risk assessment.

Reaction: Conversion of a chloro-aminopyridine to the corresponding nitrile using a cyanide source.

Materials:

-

2-chloro-5-methylpyridin-3-amine (or similar precursor)

-

Zinc cyanide (or other cyanide source)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous DMF (or other suitable solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Inert Atmosphere: The reaction should be set up under an inert atmosphere (e.g., argon) to protect the catalyst and any sensitive reagents.

-

Reagent Addition: In a fume hood, dissolve the chloro-aminopyridine in anhydrous DMF in a suitable reaction vessel.

-

Add the zinc cyanide to the solution.

-

Degas the mixture.

-

Add the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature and monitor its progress.

-

Work-up: After the reaction is complete, cool the mixture and filter it to remove solids. The filtrate is then typically concentrated under reduced pressure.

-

Purification: The crude product is purified, for example, by column chromatography.

Safety Considerations during the Protocol:

-

Cyanide Handling: Zinc cyanide is highly toxic. All handling of cyanide-containing compounds must be done in a fume hood, and appropriate PPE must be worn. A specific emergency plan for cyanide exposure should be in place.

-

Palladium Catalysts: Palladium catalysts can be pyrophoric. Handle with care and under an inert atmosphere.

-

Solvents: DMF is a reproductive hazard. Handle in a fume hood and avoid skin contact.

Emergency Procedures

Table 4: First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spills and Leaks

-

Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.

-

Large Spills: Evacuate the area. Contact your institution's environmental health and safety department.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter drains or waterways.

Visualizations

Caption: Workflow for Hazard Mitigation.

Caption: General Laboratory Safety Protocol.

References

- 1. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | C7H4F3N3 | CID 13532246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-methylpyridine-3-carbonitrile | C7H7N3 | CID 13070842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 3-Amino-5-methylpyridine-2-carbonitrile | 1001635-30-8 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of CCR9 Antagonists from 5-Amino-3-methylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of CCR9 antagonists derived from 5-amino-3-methylpyridine-2-carbonitrile. The information compiled herein is intended to guide researchers in the development of novel therapeutics targeting the CCR9 receptor, a key mediator in inflammatory bowel disease (IBD).

Introduction to CCR9 and its Role in Inflammatory Disease

The C-C chemokine receptor 9 (CCR9) is a G protein-coupled receptor that plays a crucial role in the migration of T-lymphocytes to the small intestine. Its natural ligand, CCL25, is primarily expressed in the small intestine, creating a specific chemotactic gradient for CCR9-expressing immune cells. In inflammatory conditions such as Crohn's disease, the upregulation of the CCR9/CCL25 axis leads to an excessive accumulation of inflammatory cells in the gut, contributing to the pathogenesis of the disease. Therefore, antagonizing the CCR9 receptor presents a promising therapeutic strategy for the treatment of IBD.

Synthetic Pathway Overview

The synthesis of potent and selective CCR9 antagonists can be achieved through the construction of a pyrazolo[3,4-b]pyridine scaffold, a key pharmacophore in several reported CCR9 inhibitors. The readily available starting material, this compound, serves as a versatile precursor for the elaboration of this privileged heterocyclic system.

A plausible and efficient synthetic route involves the initial conversion of the aminopyridine to a pyrazolopyridine core, followed by functionalization to introduce moieties that enhance binding affinity and selectivity for the CCR9 receptor.

Caption: General synthetic workflow from the starting material to the final CCR9 antagonist.

Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-3-amine Intermediate

This protocol outlines a common method for the cyclization of an aminopyridine carbonitrile to form the core pyrazolo[3,4-b]pyridine structure.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (for pH adjustment if necessary)

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.5 - 2.0 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Functionalization of the Pyrazolopyridine Core (Example: Suzuki Coupling)

This protocol describes a representative Suzuki coupling reaction to introduce an aryl or heteroaryl moiety at a specific position of the pyrazolopyridine core, a common feature in potent CCR9 antagonists. This is a generalized protocol and assumes a halogenated pyrazolopyridine intermediate.

Materials:

-

Halogenated 1H-Pyrazolo[3,4-b]pyridin-3-amine intermediate

-

Aryl or heteroaryl boronic acid/ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/water, Toluene/water, DMF)

Procedure:

-

In a reaction vessel, combine the halogenated pyrazolopyridine intermediate (1.0 eq), the boronic acid/ester (1.1 - 1.5 eq), the palladium catalyst (0.05 - 0.1 eq), and the base (2.0 - 3.0 eq).

-

Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

-

Add the degassed solvent and heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical structure-activity relationship data for a series of pyrazolo[3,4-b]pyridine-based CCR9 antagonists. This data is illustrative and based on general principles observed in medicinal chemistry literature for this target class.

| Compound ID | R1 Group (at Pyrazole N1) | R2 Group (at Pyridine C6) | CCR9 Binding Affinity (IC₅₀, nM) |

| 1a | H | Phenyl | 500 |

| 1b | Methyl | Phenyl | 450 |

| 1c | Isopropyl | Phenyl | 300 |

| 1d | H | 4-Fluorophenyl | 250 |

| 1e | H | 4-Methoxyphenyl | 350 |

| 1f | Isopropyl | 4-Fluorophenyl | 50 |

| 1g | Isopropyl | 3-Pyridyl | 150 |

SAR Summary:

-

Substitution at the pyrazole N1 position: Small alkyl groups, such as isopropyl, appear to be beneficial for potency compared to hydrogen or methyl.

-

Substitution at the pyridine C6 position: Introduction of a substituted phenyl ring, particularly with electron-withdrawing groups like fluorine, enhances binding affinity. Aromatic nitrogen-containing heterocycles are also tolerated.

-

Combined effect: The combination of an isopropyl group at N1 and a 4-fluorophenyl group at C6 resulted in the most potent compound in this hypothetical series.

CCR9 Signaling Pathway

The binding of the chemokine CCL25 to its receptor CCR9 on the surface of T-lymphocytes triggers a cascade of intracellular signaling events. This ultimately leads to cell migration, adhesion, and the perpetuation of the inflammatory response in the gut. Antagonists of CCR9 block this initial binding event, thereby inhibiting the downstream signaling and the recruitment of inflammatory cells.

Caption: Simplified CCR9 signaling pathway and the mechanism of action for CCR9 antagonists.

Conclusion